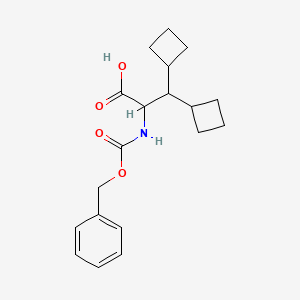
3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C19H25NO4 and its molecular weight is 331.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polybenzoxazine Formation
3,3-Di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid contributes to advancements in materials science. An example includes its involvement in the formation of polybenzoxazines. Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound related to this compound, as a renewable building block in polybenzoxazine synthesis. This process highlights the compound's potential in enhancing the reactivity of molecules towards benzoxazine ring formation, leading to the development of materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Kinetics and Mechanism in Thermal Gas-Phase Elimination
The kinetics and mechanism of thermal gas-phase elimination involving compounds similar to this compound have been studied. Al-Awadi et al. (2004) investigated the pyrolysis of 2-(N-Phenylamino)propanoic acid and its analogues in the gas phase. Their findings contribute to a better understanding of the reaction pathways and by-products in such processes (Al-Awadi et al., 2004).
Chemical Synthesis and Reactivity
The synthesis and reactivity of compounds incorporating cyclobutane rings, which are structurally related to this compound, have been explored. Studies like those by Belluš et al. (1974) provide insights into the stereochemical aspects and reactivity of such compounds in Diels-Alder reactions, contributing to the field of organic synthesis (Belluš et al., 1974).
Optoelectronic Properties
Research on optoelectronic properties of molecules related to this compound has been conducted. Fonkem et al. (2019) investigated the structural, optoelectronic, and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a molecule with relevance to dye-sensitized solar cells (DSSC). This study provides a foundation for understanding the potential of such compounds in optoelectronic applications (Fonkem et al., 2019).
Properties
IUPAC Name |
3,3-di(cyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c21-18(22)17(16(14-8-4-9-14)15-10-5-11-15)20-19(23)24-12-13-6-2-1-3-7-13/h1-3,6-7,14-17H,4-5,8-12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSPSZJWQZLSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CCC2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
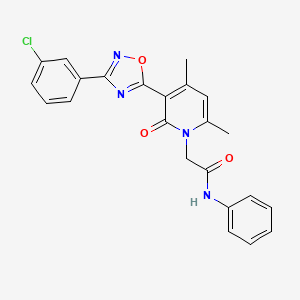
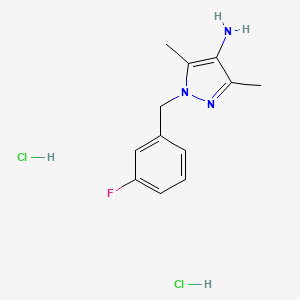
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B3002421.png)



![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)
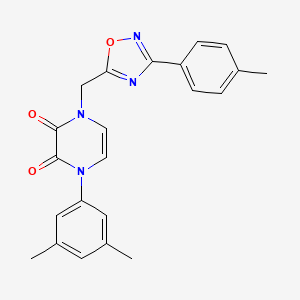
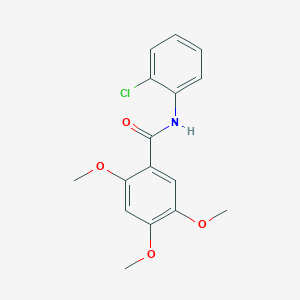
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)
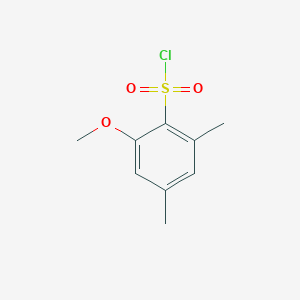
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3002438.png)

